molecular formula C25H16F3N7O B214884 4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}benzamide

4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}benzamide

Cat. No. B214884
M. Wt: 487.4 g/mol
InChI Key: RNVDDHIPCMIJDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a potent inhibitor of a specific protein kinase, making it an important tool for studying the mechanisms of various biological processes. In

Mechanism of Action

The mechanism of action of 4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}benzamide involves the inhibition of the BRAF kinase. This kinase is a part of the MAPK/ERK signaling pathway, which is involved in cell growth and proliferation. The inhibition of BRAF by 4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}benzamide leads to the inhibition of the downstream signaling pathway, resulting in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}benzamide are primarily related to its inhibition of the BRAF kinase. This inhibition leads to the inhibition of cell growth and proliferation, making it a potential therapeutic agent for cancer treatment. Additionally, the inhibition of BRAF by 4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}benzamide has been shown to have potential applications in the treatment of other diseases, such as melanoma and thyroid cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}benzamide in lab experiments are primarily related to its specificity for the BRAF kinase. This specificity allows for the selective inhibition of the kinase, making it an important tool for studying the mechanisms of various biological processes. However, the limitations of using this compound in lab experiments are related to its potential toxicity and limited solubility.

Future Directions

There are several future directions for the use of 4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}benzamide in scientific research. One potential direction is the development of new analogs with improved solubility and reduced toxicity. Another direction is the investigation of the potential therapeutic applications of this compound in the treatment of other diseases, such as melanoma and thyroid cancer. Additionally, the use of this compound in combination with other therapeutic agents may lead to improved treatment outcomes.

Synthesis Methods

The synthesis of 4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}benzamide involves a multistep process. The starting material is 4-(3-trifluoromethylphenyl)-2-amino-pyrimidine, which is reacted with 5-(1-phenyl-1H-tetrazol-5-yl)-4-chloro-2-nitrobenzoic acid in the presence of a base to form the intermediate compound. The intermediate is then reduced and coupled with 4-aminobenzamide to produce the final product.

Scientific Research Applications

4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}benzamide has been extensively used in scientific research due to its ability to inhibit a specific protein kinase called BRAF. This kinase is involved in various biological processes, including cell growth, differentiation, and survival. The inhibition of BRAF by 4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}benzamide has been shown to have potential therapeutic applications in cancer treatment.

properties

Product Name

4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}benzamide

Molecular Formula

C25H16F3N7O

Molecular Weight

487.4 g/mol

IUPAC Name

4-[5-(1-phenyltetrazol-5-yl)-4-[3-(trifluoromethyl)phenyl]pyrimidin-2-yl]benzamide

InChI

InChI=1S/C25H16F3N7O/c26-25(27,28)18-6-4-5-17(13-18)21-20(24-32-33-34-35(24)19-7-2-1-3-8-19)14-30-23(31-21)16-11-9-15(10-12-16)22(29)36/h1-14H,(H2,29,36)

InChI Key

RNVDDHIPCMIJDG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C4=CC(=CC=C4)C(F)(F)F)C5=CC=C(C=C5)C(=O)N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C4=CC(=CC=C4)C(F)(F)F)C5=CC=C(C=C5)C(=O)N

Origin of Product

United States

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